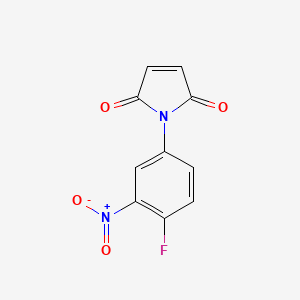

1-(4-氟-3-硝基苯基)-1H-吡咯-2,5-二酮

描述

The compound "1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione" is a heterocyclic compound that is part of a broader class of compounds with significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. The related compounds discussed in the provided papers include derivatives of pyrrolidine-2,3-dione and 1,4-dihydropyrrolo[3,2-b]pyrrole, which are of interest due to their structural characteristics and properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and strategic placement of substituents to achieve desired properties. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were synthesized using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Similarly, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one was prepared via a three-component reaction, and its derivatives were obtained through further reactions with aliphatic amines .

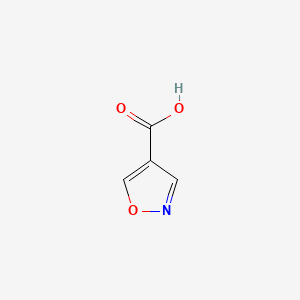

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including 1D and 2D NMR, and high-resolution mass spectrometry. The placement of electron-withdrawing and electron-donating groups influences the molecular conformation and the photophysical properties of the compounds. For example, the title compound of paper features a planar structure except for the pyrrolidin ring, which adopts an envelope conformation, and the supermolecular assembly is reinforced by π-π interactions and hydrogen bonding .

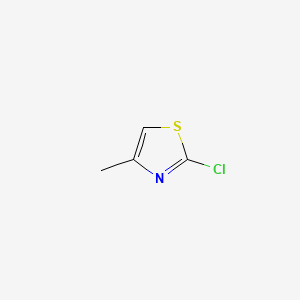

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of substituents on the pyrrole-2,5-dione nucleus. For instance, methylation of the nitrogen or the 3-hydroxy substituent in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives dramatically reduced their potency as inhibitors of glycolic acid oxidase, indicating the importance of the acidic functions for biological activity .

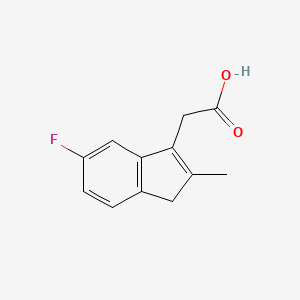

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as fluorescence and two-photon absorption, are directly related to their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. The two-photon absorption cross-section values were also significant, which is notable given the limited conjugation in these propeller-shaped dyes . The biological activity of the pyrrolidine-2,3-dione derivatives is also noteworthy, as some derivatives have shown to be potent inhibitors of glycolic acid oxidase, with potential therapeutic applications .

科学研究应用

腐蚀抑制

1-(4-氟-3-硝基苯基)-1H-吡咯-2,5-二酮衍生物,如1-苯基-1H-吡咯-2,5-二酮和1-(4-甲基苯基)-1H-吡咯-2,5-二酮,已被研究作为腐蚀抑制剂的潜在候选。这些化合物在盐酸溶液中对碳钢的腐蚀表现出有效的抑制作用。它们的效率随着浓度的增加而增加,并通过化学吸附过程附着在钢表面上,这一点可以通过热力学数据和XPS分析(Zarrouk et al., 2015)证实。

安全和危害

The safety and hazards of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione” are not known. However, the related compound “(4-Fluoro-3-nitrophenyl)(phenyl)Methanone” has a safety data sheet available6.

未来方向

There is no specific information on the future directions of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione”. However, the related compound “4-fluoro-3-nitrophenyl azide” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics5.

属性

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVMFULBBEITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382566 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

67154-40-9 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

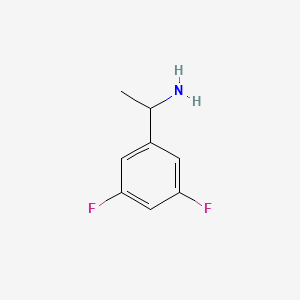

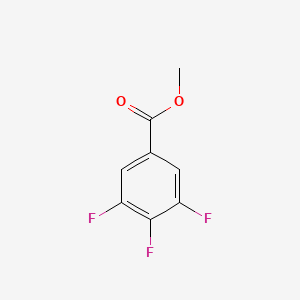

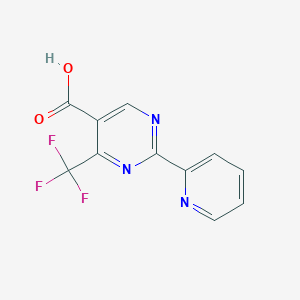

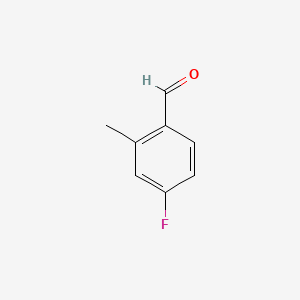

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

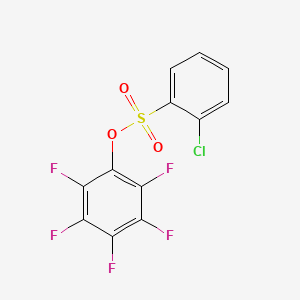

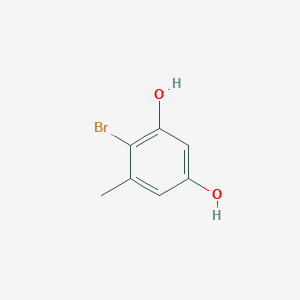

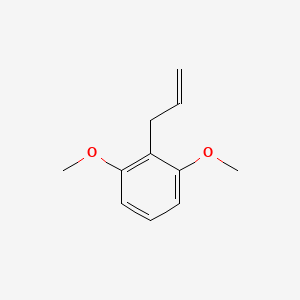

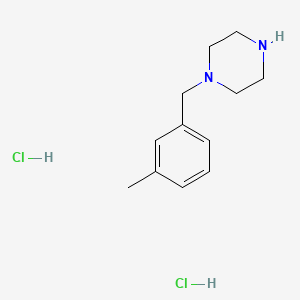

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。